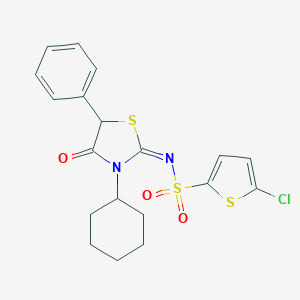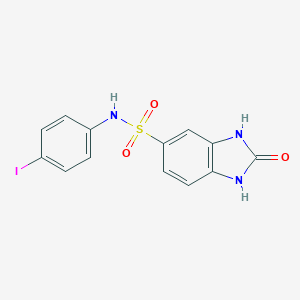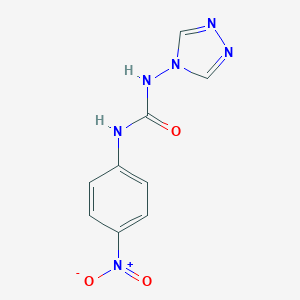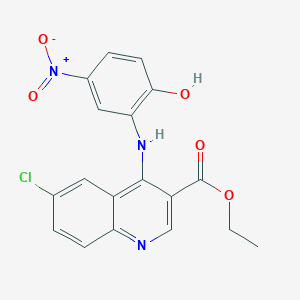![molecular formula C19H24N2O4S B254775 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B254775.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobiphenyl, under reductive conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate can be reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.
Introduction of the Methanesulfonamide Group: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to form the carbazole moiety.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of the carbazole moiety from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide would depend on its specific application. For example:
In medicinal chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
In materials science: It may participate in charge transfer processes or act as a light-emitting material.
Comparison with Similar Compounds
Similar Compounds
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)methanesulfonamide: Lacks the methoxyethyl group.
N-(2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide: Lacks the carbazole moiety.
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylmethanesulfonamide: Contains a methyl group instead of the methoxyethyl group.
Properties
Molecular Formula |
C19H24N2O4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C19H24N2O4S/c1-25-12-11-20(26(2,23)24)13-15(22)14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,15,22H,11-14H2,1-2H3 |
InChI Key |
JDHRVOUHEIHWAT-UHFFFAOYSA-N |
SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)

![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
